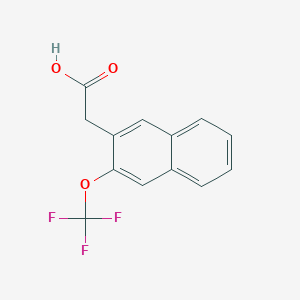
2-(Trifluoromethoxy)naphthalene-3-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(三氟甲氧基)萘-3-乙酸是一种有机化合物,其特征在于萘环上连接有一个三氟甲氧基,并且该萘环进一步被乙酸部分取代。
准备方法
合成路线和反应条件: 一种常见的制备方法是使用三氟甲基次氟酸或三氟甲基磺酸等试剂对萘前体进行三氟甲氧基化 。反应条件通常需要使用催化剂和控制温度以确保三氟甲氧基的选择性引入。
工业生产方法: 在工业生产中,2-(三氟甲氧基)萘-3-乙酸的生产可能涉及使用优化催化剂和反应条件的大规模三氟甲氧基化反应,以最大限度地提高产率并减少副产物。该工艺还可能包括诸如重结晶或色谱法之类的纯化步骤,以获得高纯度的所需产物。
化学反应分析
反应类型: 2-(三氟甲氧基)萘-3-乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,例如醇或胺。
取代: 在适当条件下,三氟甲氧基可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 取代反应可能涉及在酸性或碱性条件下使用诸如卤素或亲核试剂之类的试剂。
主要产物形成: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生醌类,而还原可能产生醇类或胺类。
科学研究应用
2-(三氟甲氧基)萘-3-乙酸在科学研究中具有广泛的应用:
有机合成: 它作为合成复杂有机分子的通用构建块.
药物化学: 该化合物用于开发潜在的抗血栓剂和脂氧合酶抑制剂.
材料科学: 其独特的特性使其在开发具有增强的稳定性和性能的新型材料方面具有价值.
农用化学品: 该化合物的衍生物可能表现出除草或杀菌活性.
作用机制
2-(三氟甲氧基)萘-3-乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。三氟甲氧基增强了该化合物的亲脂性和代谢稳定性,使其能够有效地与生物系统相互作用。 该化合物可能抑制脂氧合酶等酶,从而阻止炎症介质的形成.
类似化合物:
2-氟-2-(三氟甲氧基)乙酸: 该化合物也含有三氟甲氧基,并用于类似的应用.
萘-1-乙酸: 另一种萘衍生物,具有乙酸部分,用作植物生长调节剂.
独特性: 2-(三氟甲氧基)萘-3-乙酸由于同时存在三氟甲氧基和萘环,这赋予其独特的化学性质和反应性,因此具有独特之处。其增强的亲脂性和代谢稳定性使其在药物化学和材料科学中特别有价值。
相似化合物的比较
2-Fluoro-2-(trifluoromethoxy)acetic acid: This compound also contains a trifluoromethoxy group and is used in similar applications.
Naphthalene-1-acetic acid: Another naphthalene derivative with an acetic acid moiety, used as a plant growth regulator.
Uniqueness: 2-(Trifluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring, which confer distinct chemical properties and reactivity. Its enhanced lipophilicity and metabolic stability make it particularly valuable in medicinal chemistry and materials science.
生物活性
2-(Trifluoromethoxy)naphthalene-3-acetic acid (TFMNA) is an organic compound characterized by a naphthalene ring with a trifluoromethoxy group and an acetic acid functional group. Its molecular formula is C13H9F3O3, and it has a molecular weight of 270.20 g/mol. The incorporation of the trifluoromethoxy group enhances the compound's stability, lipophilicity, and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The unique structural features of TFMNA allow it to interact with various biological targets. The trifluoromethoxy group improves binding affinity to specific proteins or enzymes, which may lead to inhibition or modulation of their activity. The compound's mechanism of action likely involves hydrogen bonding and electrostatic interactions facilitated by the acetic acid moiety, influencing biological pathways relevant to inflammation and pain management.
Biological Activity
Research indicates that TFMNA exhibits significant biological activity across various domains:
- Enzyme Inhibition : TFMNA has been shown to inhibit specific enzymes involved in inflammatory pathways. Its binding affinity to these enzymes suggests potential applications in treating inflammatory diseases.
- Protein-Ligand Interactions : The compound's structural characteristics enhance its interactions with proteins, which may be leveraged for therapeutic purposes.
- Anti-inflammatory Effects : Preliminary studies suggest that TFMNA can reduce inflammation markers, indicating its potential as an anti-inflammatory agent.
Case Studies
Several studies have investigated the biological activity of TFMNA:
- In vitro Studies : Experiments demonstrated that TFMNA significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Inhibition rates were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) at similar concentrations.
- Animal Models : In vivo studies using rodent models indicated that TFMNA administration resulted in reduced edema and pain responses, supporting its anti-inflammatory properties. The compound exhibited a dose-dependent effect on inflammation reduction .
Comparative Analysis
To better understand the uniqueness of TFMNA, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Naphthalene-1-acetic acid | Lacks trifluoromethoxy group | Limited anti-inflammatory effects |
| 2,4-Dichlorophenoxyacetic acid | Contains dichlorophenyl instead of naphthalene | Moderate anti-inflammatory activity |
| Indole-3-acetic acid | Indole ring instead of naphthalene | Lower binding affinity |
| 2-(Trifluoromethoxy)phenylacetic acid | Phenyl ring instead of naphthalene | Similar but less potent |
The presence of the trifluoromethoxy group in TFMNA imparts distinct chemical properties that enhance its stability and biological activity compared to these similar compounds.
属性
分子式 |
C13H9F3O3 |
|---|---|
分子量 |
270.20 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
InChI 键 |
CWEQPDMFKIKACQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















